molecular formula C28H38O6 B1276907 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane CAS No. 103330-20-7

1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane

Cat. No.: B1276907
CAS No.: 103330-20-7
M. Wt: 470.6 g/mol
InChI Key: PSGYTOLXVIWDFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane typically involves the reaction of 1,10-dibromodecane with 4-hydroxybenzoic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane involves its interaction with molecular targets through its phenoxy and ethoxycarbonyl groups. These functional groups can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, influencing their structure and function. The decane chain provides flexibility and hydrophobicity, which can affect the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane is unique due to its combination of ethoxycarbonyl and phenoxy groups attached to a decane chain. This structure provides a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-[10-(4-ethoxycarbonylphenoxy)decoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-3-31-27(29)23-13-17-25(18-14-23)33-21-11-9-7-5-6-8-10-12-22-34-26-19-15-24(16-20-26)28(30)32-4-2/h13-20H,3-12,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGYTOLXVIWDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408767
Record name 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103330-20-7
Record name 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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